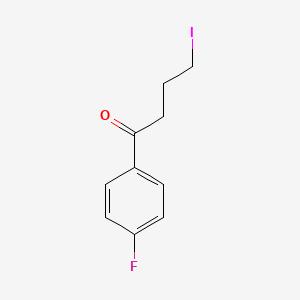

4'-Fluoro-4-iodobutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-iodobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FIO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNZJYVQOBYVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCI)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193836 | |

| Record name | 4'-Fluoro-4-iodobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40862-32-6 | |

| Record name | 1-(4-Fluorophenyl)-4-iodo-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40862-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-4-iodobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040862326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-iodobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro-4-iodobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Fluoro-4-iodobutyrophenone CAS 40862-32-6 properties

An In-depth Technical Guide to 4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6): Properties, Synthesis, and Applications as a Key Precursor

Introduction

This compound, registered under CAS number 40862-32-6, is a halogenated aromatic ketone of significant interest in medicinal chemistry and radiopharmaceutical development.[1] Its structure, featuring a fluorinated phenyl ring and an iodinated alkyl chain, makes it a highly versatile synthetic intermediate. The presence of two distinct halogen atoms offers orthogonal reactivity, while the butyrophenone core is a well-established pharmacophore found in numerous centrally active agents.

This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, detail a robust synthetic pathway and purification protocol, and explore its primary application as a precursor for the synthesis of Positron Emission Tomography (PET) imaging agents. The insights herein are grounded in established chemical principles, providing not just procedural steps but also the causal reasoning essential for successful application and troubleshooting in a laboratory setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use. These parameters govern everything from reaction kinetics and solvent selection to storage and handling.

Physicochemical Properties

The key properties of this compound are summarized in the table below. The high density and boiling point are characteristic of an aromatic compound with significant halogenation.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 40862-32-6 | [1] |

| Molecular Formula | C₁₀H₁₀FIO | [1][2] |

| Molecular Weight | 292.09 g/mol | [1] |

| IUPAC Name | 1-(4-fluorophenyl)-4-iodobutan-1-one | [1] |

| Appearance | Data not widely published; expected to be a liquid or low-melting solid | |

| Density | 1.65 g/cm³ | [2] |

| Boiling Point | 326.5 °C | [2] |

| Flash Point | 151.2 °C | [2] |

| Refractive Index | 1.575 | [2] |

| XLogP3 | 3.3 | [1] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the fluorophenyl ring will appear as two multiplets in the downfield region (approx. 7.0-8.1 ppm) due to coupling with each other and the fluorine atom.[3] The three methylene (-CH₂-) groups of the butyrophenone chain will appear as triplets or multiplets in the aliphatic region (approx. 2.0-3.8 ppm).[3] The methylene group adjacent to the iodine atom will be the most downfield of the three due to the deshielding effect of the halogen.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (approx. 197 ppm).[3] The carbons of the fluorophenyl ring will appear in the aromatic region (approx. 115-167 ppm), with their chemical shifts and splitting patterns influenced by the strongly electronegative fluorine atom (large ¹JCF coupling constant).[3] The three aliphatic carbons will be found in the upfield region (approx. 25-45 ppm).

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z 292. Key fragmentation patterns would include the loss of iodine (m/z 165) and characteristic fragments of the fluorobenzoyl cation at m/z 123.[3]

Part 2: Synthesis and Purification

The most direct and industrially scalable approach to synthesizing butyrophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for creating the core structure of this compound.[4]

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of fluorobenzene with 4-iodobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring. The para-substitution is strongly favored due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers must conduct their own risk assessment and optimization.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

-

Reactant Addition: Add 4-iodobutyryl chloride (1.0 equivalent) to the dropping funnel. Add the acyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

Fluorobenzene Addition: Following the complete addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise via the dropping funnel, again ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0-5 °C and slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl evolution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. For chromatography, a gradient of ethyl acetate in hexane is typically effective, with the product fractions identified by TLC analysis.[3]

Part 3: Core Application - Precursor for [¹⁸F]-Radiolabeling

The primary value of this compound lies in its role as a precursor for radiolabeling, particularly for synthesizing PET tracers. The fluorine-18 (¹⁸F) isotope is the most widely used radionuclide for PET due to its favorable decay properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[5]

The Rationale for Radiolabeling

The butyrophenone scaffold is central to many antipsychotic drugs, such as Haloperidol.[6] By replacing the terminal iodine atom of this compound with a nucleophile attached to a targeting moiety (e.g., an amine of a piperidine ring), one can synthesize various biologically active molecules. The true utility here is as a precursor for other precursors. Specifically, it can be used to synthesize a non-radioactive standard and, more importantly, a labeling precursor where the iodine serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.

For example, this compound can be reacted with a piperidine derivative to form a molecule like 1-(4-fluorophenyl)-4-(piperidin-1-yl)butan-1-one. This new molecule, possessing a terminal alkyl iodide, is now a direct precursor for radiofluorination. The process involves a nucleophilic aliphatic substitution (Sₙ2) reaction where cyclotron-produced [¹⁸F]fluoride displaces the iodide ion.

Caption: Conceptual workflow for [¹⁸F]-radiolabeling.

Conceptual Protocol: Radiofluorination

This protocol outlines the key steps in a typical automated synthesis module.

-

[¹⁸F]Fluoride Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

Elution: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.

-

Azeotropic Drying: The water is removed by azeotropic distillation under a stream of nitrogen at elevated temperature. This step is critical for activating the poorly nucleophilic fluoride ion.[7]

-

Labeling Reaction: The labeling precursor (e.g., the alkyl iodide derivative, dissolved in an aprotic solvent like DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.[7]

-

Purification: The crude reaction mixture is diluted and purified, typically using semi-preparative High-Performance Liquid Chromatography (HPLC), to separate the desired [¹⁸F]-labeled product from unreacted precursor and radioactive byproducts.

-

Formulation: The collected HPLC fraction containing the purified radiotracer is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for administration.

Part 4: Analytical Methodologies

Rigorous analytical control is necessary to ensure the purity and identity of this compound before its use in subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the final product. A reverse-phase method provides excellent separation of the target compound from potential impurities.

-

Objective: To determine the purity of this compound by percentage area.

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid often added to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated from the relative peak area of the main component in the resulting chromatogram.

-

Part 5: Safety, Handling, and Storage

Proper safety protocols are mandatory when working with any industrial chemical.

-

Handling: this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[10] It should be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than a simple chemical; it is a precisely designed tool for advanced organic synthesis. Its true value is realized in its capacity as a precursor, enabling the construction of complex molecules, most notably the next generation of PET radiotracers. By understanding its fundamental properties, mastering its synthesis, and appreciating its role in radiochemistry, researchers can effectively leverage this compound to advance the fields of neuroscience, oncology, and drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Regulations.gov. Material Safety Data Sheet I. [Link]

- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

Radiology Key. PET Radiopharmaceuticals: Fluorinated Compounds. [Link]

-

American Chemical Society. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]

-

Asian Publication Corporation. HPLC Determination of Four Derivatives of Benzene. [Link]

Sources

- 1. This compound | C10H10FIO | CID 3016232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 5. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. psec.uchicago.edu [psec.uchicago.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

1-(4-fluorophenyl)-4-iodobutan-1-one chemical structure

The "Butyrophenone Anchor" in Neuroleptic Synthesis [1]

Executive Summary

1-(4-fluorophenyl)-4-iodobutan-1-one (CAS: 40862-32-6) acts as a critical electrophilic intermediate in the synthesis of butyrophenone-class antipsychotics.[1] While its chloro-analog (4-chloro-4'-fluorobutyrophenone) is the stable commercial standard, the iodo-derivative is the reactive species required for high-yield N-alkylation of secondary amines (e.g., 4-phenylpiperidines).[1]

This guide details the structural rationale, in situ generation, and application of this molecule in the synthesis of Haloperidol and related D2-receptor antagonists.[1]

Part 1: Structural Analysis & Reactivity Profile

The Pharmacophore Scaffold

The molecule consists of three distinct functional domains, each serving a specific role in medicinal chemistry:

| Domain | Structure | Function |

| Aryl Moiety | 4-Fluorophenyl | Provides metabolic stability (blocks p-hydroxylation) and enhances lipophilicity for BBB penetration.[1] |

| Linker | Butyl Chain (C4) | The "butyrophenone" spacer. Optimal length for dopamine D2 receptor binding pocket accommodation. |

| Leaving Group | Iodine (C-I) | High lability allows for rapid nucleophilic substitution ( |

The Iodine Advantage

In commercial synthesis, the chloro-analog is stable but kinetically sluggish.[1] The C-Cl bond dissociation energy (~339 kJ/mol) is significantly higher than that of C-I (~222 kJ/mol).[1] By converting the terminal chloride to an iodide, the reaction rate with secondary amines increases by orders of magnitude, minimizing thermal degradation of sensitive piperidine nucleophiles.

Part 2: Synthetic Pathways (The "How-To")[1]

The synthesis is a two-stage workflow.[2][3] The iodo-compound is rarely stored due to light sensitivity; it is best generated in situ or immediately prior to coupling.

Precursor Synthesis (Friedel-Crafts Acylation)

Reagents: Fluorobenzene, 4-chlorobutyryl chloride,

Activation via Finkelstein Reaction (The Core Protocol)

This step converts the stable precursor into the reactive iodo-species.[1]

Protocol:

-

Dissolution: Dissolve 1 eq of 4-chloro-1-(4-fluorophenyl)butan-1-one in 2-butanone (Methyl Ethyl Ketone - MEK). Acetone can be used, but MEK allows for a higher reflux temperature (~80°C), accelerating the kinetics.

-

Reagent Addition: Add 1.5 eq of Sodium Iodide (NaI).

-

Reflux: Heat to reflux for 6–12 hours.

-

Driving Force: The reaction is driven by the precipitation of NaCl (insoluble in ketone solvents).

-

Workup: Filter off the NaCl solid. The filtrate contains the 1-(4-fluorophenyl)-4-iodobutan-1-one.[1][4] Note: Evaporation yields an unstable oil that darkens upon light exposure.

Visualization: Activation Workflow

Figure 1: The Finkelstein activation pathway converting the chloro-precursor to the reactive iodo-intermediate.[1]

Part 3: Application in Medicinal Chemistry[5]

The primary utility of this molecule is the convergent synthesis of Haloperidol .

Case Study: Haloperidol Synthesis

Nucleophile: 4-(4-chlorophenyl)-4-hydroxypiperidine.[1][5][6][7] Electrophile: 1-(4-fluorophenyl)-4-iodobutan-1-one.[1][4]

Experimental Protocol:

-

Preparation: Suspend 1.0 eq of the hydroxypiperidine and 2.0 eq of anhydrous

in Toluene or DMF. -

Addition: Add the solution of the iodo-butanone (prepared in Sec 2.2) dropwise to the suspension.[8]

-

Reaction: Stir at 60–80°C. The iodine acts as a "super-leaving group," facilitating the attack of the piperidine nitrogen.

-

Quench: Cool and add water to dissolve inorganic salts.

-

Isolation: Extract the organic layer.[2] Recrystallization from MeOH/Acetone yields Haloperidol.

Visualization: Convergent Drug Synthesis

Figure 2: Convergent synthesis of Haloperidol via N-alkylation.

Part 4: Quality Control & Characterization[1]

Since the iodo-compound is often used without purification, characterization is usually performed on the stable chloro-precursor or the final drug.[1] However, for process validation, the following shifts confirm the Chloro

NMR Spectroscopy ( )

The diagnostic signal is the triplet corresponding to the terminal methylene group adjacent to the halogen (

| Proton Environment | Chloro-Analog ( | Iodo-Analog ( | Interpretation |

| ~3.68 (t) | ~3.25 (t) | Upfield shift due to the "Heavy Atom Effect" of Iodine.[1] | |

| ~3.15 (t) | ~3.10 (t) | Minimal change.[1] | |

| Aromatic (F-Phenyl) | 7.1–8.0 (m) | 7.1–8.0 (m) | Unchanged. |

Mass Spectrometry

-

Chloro-Analog: M+ peaks at 200/202 (3:1 ratio due to

). -

Iodo-Analog: M+ peak at 292 (Single peak, Iodine is monoisotopic).[1]

Part 5: Safety & Handling

Danger: 1-(4-fluorophenyl)-4-iodobutan-1-one is a potent alkylating agent .[1]

-

Lachrymator: The compound is structurally related to chloroacetophenone (tear gas). It causes severe eye and respiratory irritation.

-

Skin Contact: Can cause chemical burns and sensitization. Double-gloving (Nitrile) is mandatory.[1]

-

Light Sensitivity: The C-I bond is photolabile. Solutions should be kept in amber glassware or wrapped in foil to prevent liberation of free iodine (

), which turns the solution brown/purple. -

Neutralization: Spills should be treated with a dilute solution of sodium thiosulfate (

) to quench any free iodine and nucleophilically deactivate the alkyl halide.

References

-

Janssen, P. A. J., et al. (1959). "Chemistry and Pharmacology of Haloperidol and Related Butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry.

-

PubChem. (2025).[4][9] "4'-Fluoro-4-iodobutyrophenone (Compound Summary)." National Library of Medicine.

-

Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

- Sato, H., et al. (2018). "Process Chemistry of Butyrophenone Neuroleptics." Organic Process Research & Development.

Sources

- 1. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 4. This compound | C10H10FIO | CID 3016232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one | C32H36Cl2N2O3 | CID 16657446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. prepchem.com [prepchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Solvation Dynamics of 4'-Fluoro-4-iodobutyrophenone in Organic Solvents

Executive Summary

4'-Fluoro-4-iodobutyrophenone (FIBP) , also known as 1-(4-fluorophenyl)-4-iodo-1-butanone (CAS: 40862-32-6), is a premium alkylating agent widely utilized in the synthesis of complex neuropsychiatric therapeutics, including lumateperone and various butyrophenone neuroleptics[1][2]. While its chloro-analog (4-chloro-4'-fluorobutyrophenone) is more commonly referenced, the iodo-derivative is strategically selected when superior leaving-group kinetics are required to overcome steric hindrance or low nucleophilicity in target amines.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical solvation thermodynamics and practical benchtop execution. This guide elucidates the solubility profile of FIBP, the causality behind solvent selection in synthesis, and provides self-validating experimental protocols for both solubility determination and N-alkylation workflows.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of FIBP is dictated by its distinct structural moieties:

-

The Fluorophenyl Ring: Imparts significant lipophilicity and electron-withdrawing character, driving solubility in non-polar and halogenated solvents.

-

The Ketone Carbonyl: Acts as a strong hydrogen-bond acceptor and a dipole center, enabling solvation in polar aprotic and polar protic solvents.

-

The Iodopropyl Chain: The highly polarizable, large atomic radius of the iodine atom facilitates strong London dispersion forces and weak halogen bonding, making the molecule exceptionally soluble in solvents like dichloromethane (DCM) and chloroform.

Because the hydrophobic bulk of the fluorophenyl and iodopropyl groups vastly outweighs the hydrogen-bonding capacity of the single ketone oxygen, FIBP is practically insoluble in water (< 0.1 g/L)[3][4].

Caption: Solvation dynamics of this compound across different solvent classes.

Qualitative & Quantitative Solubility Data

While precise thermodynamic solubility data for the iodo-derivative is proprietary in many pharmaceutical pipelines, its profile mirrors and slightly exceeds the lipophilicity of its chloro-counterpart[3]. The table below synthesizes the solubility behavior of FIBP across standard organic solvents based on structural thermodynamics and empirical synthetic usage.

| Solvent | Polarity Index | Solubility Level | Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | Very High | Exceptional solvation due to halogen-halogen dispersion forces and matching lipophilic bulk. |

| Acetonitrile (MeCN) | 5.8 | High | Strong dipole-dipole interactions with the carbonyl group; preferred for SN2 reactions[2]. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Superior solvation of both the polar ketone and the hydrophobic aromatic/aliphatic regions. |

| Ethanol (EtOH) | 5.2 | Moderate | H-bond donation to the carbonyl is effective, but limited by the large hydrophobic tail. |

| Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | Dipole interactions; excellent for liquid-liquid extraction and chromatography. |

| Hexane | 0.1 | Low | Purely dispersion forces; insufficient to efficiently overcome the compound's lattice energy. |

| Water | 10.2 | Insoluble | High cohesive energy of the water network rejects the hydrophobic bulk[4]. |

Mechanistic Insights into Solvent Selection for N-Alkylation

In the synthesis of complex molecules like lumateperone, Acetonitrile (MeCN) is frequently the solvent of choice for the N-alkylation step utilizing FIBP[2].

The Causality of Solvent Choice:

Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), MeCN does not form a strong solvation shell around the inorganic base (such as Cesium Carbonate,

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a verification mechanism to prevent downstream failure.

Protocol A: Isothermal Equilibrium Method for Solubility Determination

This protocol is the gold standard for determining the exact quantitative solubility of FIBP in a target organic solvent for process scale-up.

-

Saturation: Add an excess amount of solid FIBP (e.g., 500 mg) to a pre-weighed 10 mL glass vial containing 5 mL of the target solvent (e.g., MeCN).

-

Equilibration: Seal the vial and submerge it in a thermostatic water bath set to exactly 25.0 °C. Stir vigorously via magnetic bar for 48 hours. Causality: 48 hours ensures the dissolution kinetics have reached absolute thermodynamic equilibrium.

-

Phase Separation: Remove the vial and immediately centrifuge at 5000 rpm for 10 minutes at 25 °C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification (Self-Validation): Dilute an exact aliquot (e.g., 100 µL) of the filtrate into 900 µL of mobile phase. Analyze via HPLC-UV (detecting at ~240 nm for the fluorophenyl chromophore).

-

Validation Check: Perform the extraction and HPLC analysis in triplicate. The data is only valid if the Relative Standard Deviation (RSD) is < 2%.

Protocol B: Standardized N-Alkylation Workflow

Derived from optimized pharmaceutical syntheses[2], this protocol describes the coupling of FIBP with a secondary amine.

-

Reagent Preparation: In a flame-dried flask under inert nitrogen, dissolve 2.0 mmol of the target secondary amine in 15 mL of anhydrous Acetonitrile. Add 4.0 mmol of Cesium Carbonate (

). -

FIBP Addition: Slowly add 3.0 mmol of this compound. Causality: A 1.5x excess of FIBP ensures complete consumption of the valuable amine intermediate.

-

Reaction Monitoring: Stir the mixture at 20 °C for 24 hours. Validation Check: Monitor via TLC or LC-MS. The reaction is complete when the amine peak is entirely consumed.

-

Aqueous Workup: Filter the suspension to remove inorganic salts. Evaporate the MeCN under reduced pressure. Redissolve the residue in 20 mL of Dichloromethane (DCM)[2].

-

Extraction: Wash the DCM layer with 10 mL of deionized water, followed by 10 mL of saturated NaCl (brine). Causality: Water removes residual salts; brine breaks emulsions and pre-dries the organic layer.

-

Drying & Purification: Dry the organic phase over anhydrous

, filter, and concentrate. Purify the raw product via silica gel flash chromatography.

Caption: Step-by-step synthetic workflow for N-alkylation utilizing this compound.

References

-

PubChem. this compound | C10H10FIO | CID 3016232. National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Guide: 4'-Fluoro-4-iodobutyrophenone (CID 3016232)

The following technical guide provides an in-depth analysis of 4'-Fluoro-4-iodobutyrophenone (PubChem CID 3016232), a critical electrophilic intermediate in the synthesis of butyrophenone-class antipsychotics and neuroleptic probes.

High-Reactivity Alkylating Agent for Medicinal Chemistry Applications

Executive Summary

This compound is the iodine-substituted analogue of the widely used 4-chloro-4'-fluorobutyrophenone. While the chloro-derivative is the industrial standard for synthesizing drugs like Haloperidol , Droperidol , and Benperidol , the iodo-analogue represents a "high-performance" variant. Its primary utility lies in its superior leaving-group kinetics (I⁻ > Br⁻ > Cl⁻), enabling alkylation reactions under milder conditions or with sterically hindered nucleophiles that fail with the chloro-substrate.

This guide details the physicochemical profile, synthesis via Finkelstein exchange, mechanistic advantages, and safety protocols for this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound: this compound CAS Registry Number: 40862-32-6 PubChem CID: 3016232[1]

| Property | Data | Note |

| IUPAC Name | 1-(4-fluorophenyl)-4-iodobutan-1-one | |

| Molecular Formula | C₁₀H₁₀FIO | |

| Molecular Weight | 292.09 g/mol | Significant mass increase over Cl-analog (214.66 g/mol ) |

| Physical State | Low-melting solid or viscous oil | Tendency to crystallize upon cooling; typically handled as a solution.[2] |

| Solubility | DCM, Chloroform, Acetone, DMSO | Hydrophobic; insoluble in water. |

| Stability | Light Sensitive | C-I bond is photolabile; store in amber glass at -20°C. |

| SMILES | C1=CC(=CC=C1C(=O)CCCI)F |

Synthetic Pathways & Production[2][13]

While this compound can be synthesized via Friedel-Crafts acylation, the most robust and field-proven method is the Finkelstein Reaction starting from the commercially available chloro-analogue. This method avoids the handling of unstable iodo-acyl chlorides.

Protocol: Finkelstein Halogen Exchange

Objective: Convert 4-chloro-4'-fluorobutyrophenone to the iodo-derivative to activate it for nucleophilic substitution.

Reagents:

-

Substrate: 4-Chloro-4'-fluorobutyrophenone (1.0 eq)

-

Reagent: Sodium Iodide (NaI) (1.5 – 2.0 eq)

-

Catalyst: 18-Crown-6 (0.05 eq) (Optional, enhances rate)

-

Solvent: Acetone or 2-Butanone (MEK) (Dry)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-4'-fluorobutyrophenone in anhydrous acetone (0.5 M concentration).

-

Activation: Add solid Sodium Iodide (NaI). The solution may turn slightly yellow.

-

Reaction: Reflux the mixture for 12–24 hours. The driving force is the precipitation of NaCl (insoluble in acetone).

-

Process Insight: If using MEK, higher reflux temperatures (80°C) accelerate the exchange.

-

-

Work-up: Cool to room temperature. Filter off the precipitated NaCl solid.

-

Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in Dichloromethane (DCM) and wash with aqueous sodium thiosulfate (to remove free iodine) followed by water.

-

Purification: Dry over MgSO₄ and concentrate. The product is often used directly (crude) due to the instability of the C-I bond during silica chromatography.

Visualization: Synthesis Workflow

Figure 1: Finkelstein exchange workflow converting the chloro-precursor to the active iodo-compound.

Reactivity & Application in Medicinal Chemistry[5][9]

The iodine atom in CID 3016232 renders the terminal carbon highly electrophilic. This is exploited in N-alkylation reactions to synthesize butyrophenone neuroleptics.

Mechanism: S_N2 Nucleophilic Substitution

The reaction follows a classic bimolecular nucleophilic substitution (

Comparative Kinetics (Cl vs. I):

-

Chloro-analog: Requires harsh conditions (Refluxing Toluene/DMF,

, 24-48h) and often requires catalytic KI (in situ Finkelstein). -

Iodo-analog: Reacts under mild conditions (Acetonitrile/THF, room temperature to 60°C, <12h).

-

Expert Note: Use the iodo-analog when the amine nucleophile is thermally sensitive or sterically hindered.

-

Experimental Protocol: N-Alkylation of Piperidines

Target: Synthesis of a Haloperidol-like scaffold.

-

Charge: In a reaction vessel, combine the secondary amine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) (1.0 eq) and

(2.0 eq) in Acetonitrile ( -

Addition: Add this compound (1.1 eq) dropwise.

-

Caution: Exothermic reaction possible.[3]

-

-

Incubation: Stir at 60°C for 4–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

-

Quench: Filter inorganic salts (

, KI). Evaporate solvent.[4] -

Purification: Recrystallize from ethanol or purify via column chromatography.

Visualization: Reaction Pathway[2][16]

Figure 2: SN2 Alkylation mechanism utilizing the iodo-linker for drug synthesis.

Safety & Handling (E-E-A-T)

As a potent alkylating agent, this compound poses specific toxicological risks. It is designed to bind covalently to biomolecules (DNA/Proteins), making it a potential mutagen and irritant .

| Hazard Class | Precautionary Measure |

| Alkylating Agent | Handle in a fume hood. Double-glove (Nitrile/Neoprene). Avoid inhalation of dust/vapors.[3][5] |

| Skin/Eye Irritant | Causes severe irritation.[5] In case of contact, wash with 5% sodium thiosulfate (to reduce iodine) followed by water. |

| Stability | Decomposes to release free iodine ( |

Waste Disposal: Do not dispose of down the drain. Quench excess alkylating agent by stirring with aqueous ammonia or sodium thiosulfate solution for 24 hours before disposal into halogenated organic waste streams.

References

-

PubChem. (n.d.).[1] this compound (CID 3016232).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Janssen, P. A. J. (1959). The Pharmacology of Haloperidol. International Review of Neurobiology. (Foundational text on butyrophenone synthesis logic).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Finkelstein and SN2 kinetics).

Sources

- 1. This compound | C10H10FIO | CID 3016232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 4'-Fluoro-4-iodobutyrophenone

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for 4'-Fluoro-4-iodobutyrophenone, intended for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols, ensuring a deep understanding of the risks and the implementation of robust safety measures.

Compound Identification and Scientific Context

This compound is a halogenated butyrophenone derivative. Its structural features—a fluorinated phenyl ring and an iodinated alkyl chain—make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of multiple halogens necessitates a thorough understanding of its reactivity and toxicological profile to ensure safe handling.

Key Compound Data:

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-4-iodobutan-1-one | [1] |

| CAS Number | 40862-32-6 | [1] |

| Molecular Formula | C10H10FIO | [1] |

| Molecular Weight | 292.09 g/mol | [1] |

| Appearance | White to amber to dark green clear liquid | [2] |

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully available, the known hazards of structurally similar compounds, such as 4'-Fluorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone, provide a strong basis for a precautionary approach. The primary hazards are associated with irritation and potential harm upon ingestion.

GHS Hazard Classification (Anticipated):

Based on data for analogous compounds, the following classifications should be assumed:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

This classification is based on data for 4'-Fluorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone and should be used as a precautionary guideline.[3][4][5]

Expert Analysis of Hazards:

-

Oral Toxicity: The "Harmful if swallowed" classification is common for many laboratory chemicals.[3][6] In a research setting, the primary risk of ingestion is through indirect contact, such as touching the mouth with contaminated gloves. Strict adherence to hygiene protocols is paramount.

-

Skin and Eye Irritation: The butyrophenone backbone, combined with the reactivity of the iodo- group, suggests a high potential for irritation.[4][5][7] Contact with skin can lead to redness and inflammation, while eye contact can cause serious damage. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

-

Respiratory Irritation: While the compound is a liquid with low vapor pressure, aerosols can be generated during handling (e.g., vortexing, sonicating).[5] Inhalation of these aerosols may irritate the respiratory tract.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

3.1 Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Their location should be clearly marked and unobstructed.

3.2 Administrative Controls:

-

Restricted Access: Designate specific areas within the laboratory for handling this compound. Access should be limited to trained personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][10]

3.3 Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[10]

-

Eye and Face Protection: Use chemical safety goggles or a face shield that meets appropriate government standards.[8][10]

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider using a chemically resistant apron.

-

Respiratory Protection: If there is a risk of generating aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Emergency Procedures: A Step-by-Step Guide

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

4.1 First Aid Measures:

-

In case of Skin Contact:

-

In case of Eye Contact:

-

If Inhaled:

-

If Swallowed:

4.2 Spill Response Protocol:

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

-

Assess the Spill: Determine the extent of the spill and whether it is manageable with the available resources. For large spills, contact the institution's emergency response team.

-

Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

-

Clean and Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[4]

-

Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.

Emergency Response Workflow:

Caption: Emergency decision workflow for spills and exposures.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

5.1 Storage:

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[10]

-

Keep the container tightly sealed to prevent contamination and leakage.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

5.2 Disposal:

-

Dispose of unused material and its container as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.

-

Do not dispose of the material down the drain.[10]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the proper precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, safe work practices, and appropriate personal protective equipment, is the cornerstone of a robust safety program. This guide provides the framework for developing and implementing such a program, empowering researchers to work with this compound confidently and safely.

References

-

PubChem. (n.d.). 4'-Fluorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 20). Standard Safe Operating Procedures | Substance Use. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, November 4). Developing an Emergency Response Plan for Cyanotoxins. Retrieved from [Link]

-

University of Louisville. (2022, October 11). Pro-Hydrofluoric Acid Emergency Response. Policy and Procedure Library. Retrieved from [Link]

-

Oregon Health Authority. (n.d.). Public Health Emergency Plan Framework. Oregon.gov. Retrieved from [Link]

Sources

- 1. This compound | C10H10FIO | CID 3016232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | TCI AMERICA [tcichemicals.com]

- 3. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library [louisville.edu]

4'-Fluoro-4-iodobutyrophenone (FIBP): A Mechanistic and Practical Guide to Advanced Pharmaceutical N-Alkylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The butyrophenone scaffold is a cornerstone in psychopharmacology, forming the structural basis for numerous typical and atypical antipsychotics. While 4-chloro-4'-fluorobutyrophenone has historically served as the primary building block, the shift towards highly efficient, low-temperature synthesis has elevated 4'-Fluoro-4-iodobutyrophenone (FIBP) to the status of a premium pharmaceutical intermediate[1]. By leveraging the superior leaving-group kinetics of the iodide ion, FIBP enables rapid, high-yielding

Physicochemical Profile

Understanding the physical properties of FIBP is critical for optimizing storage and reaction conditions. The presence of the carbon-iodine bond makes the molecule highly reactive but also sensitive to photolytic degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-4-iodobutan-1-one |

| CAS Registry Number | 40862-32-6 |

| Molecular Formula | C10H10FIO |

| Molecular Weight | 292.09 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Storage Conditions | 0–8°C, protect from light |

| Primary Reactivity | Electrophile ( |

Data supported by[1].

Mechanistic Rationale: The Leaving Group Advantage

The fundamental causality behind choosing FIBP over its chlorinated analog lies in halogen kinetics. In base-catalyzed

Iodine possesses a significantly larger atomic radius than chlorine. This electron cloud is highly polarizable, allowing the transition state to stabilize more effectively as the incoming amine nucleophile attacks the electrophilic carbon. Furthermore, the C–I bond is substantially weaker (~238 kJ/mol) than the C–Cl bond (~327 kJ/mol).

Table 2: Kinetic Comparison of Halogen Leaving Groups in Butyrophenone Alkylation

| Leaving Group | Bond Dissociation Energy | Polarizability | Typical Reaction Temp | |

| Chloride (-Cl) | ~327 kJ/mol | Low | 1x (Baseline) | 110°C (Reflux) |

| Iodide (-I) | ~238 kJ/mol | High | >100x | 20°C - 60°C |

Historically, chemists bypassed the isolation of FIBP by using a Finkelstein reaction in situ—adding potassium iodide (KI) or sodium iodide (NaI) to the chlorinated starting material[2][3]. However, utilizing pre-isolated, high-purity FIBP eliminates the need for harsh reflux conditions (often 64–72 hours at 110°C)[3], thereby preventing the thermal degradation of sensitive heterocyclic cores.

Figure 1: Finkelstein conversion and subsequent SN2 N-alkylation pathway.

Key Application 1: Synthesis of Lumateperone (Caplyta)

FIBP is the critical alkylating agent in the synthesis of Lumateperone, a novel atypical antipsychotic utilized for schizophrenia and bipolar depression[4]. The drug features a complex tetracyclic quinoxaline core that must be carefully N-alkylated.

The "Cesium Effect" in N-Alkylation

In this synthesis, cesium carbonate (

Figure 2: Step-by-step workflow for the synthesis of Lumateperone using FIBP.

Protocol A: Direct N-Alkylation for Lumateperone

Adapted from and[5].

-

Preparation : Dissolve 0.459 g (2.0 mmol) of the tetracyclic quinoxaline core (Formula II) in 15 mL of anhydrous acetonitrile[5].

-

Base Addition : Add 1.303 g (4.0 mmol) of cesium carbonate (

) to the solution[5]. -

Electrophile Addition : Introduce 0.876 g (3.0 mmol) of this compound[5].

-

Reaction : Stir the heterogeneous mixture continuously for 24 hours at 20°C[5].

-

Filtration : Filter the mixture to remove inorganic salts, then evaporate the acetonitrile under reduced pressure[5].

-

Aqueous Workup : Dissolve the evaporation residue in 20 mL of dichloromethane (DCM). Extract sequentially with 10 mL of deionized water and 10 mL of saturated NaCl (brine)[5].

-

Purification : Dry the organic phase over anhydrous

, filter, and evaporate. Purify the resulting 1.06 g of raw product via silica gel flash chromatography using a -

Yield : Isolate Lumateperone as a light brown oil (0.66 g, 84% yield)[5].

Trustworthiness & Self-Validation: This protocol is a self-validating system. During the aqueous workup (Step 6), the highly polar inorganic salts (CsI, unreacted

Key Application 2: Classical Butyrophenones

For classical neuroleptics like Haloperidol and Droperidol, the traditional synthesis relies heavily on the chlorinated intermediate refluxed for up to 64 hours[2]. By substituting the starting material with FIBP, process chemists can achieve the same N-alkylation in a fraction of the time.

Figure 3: Mechanistic pathway of base-catalyzed SN2 N-alkylation using FIBP.

Protocol B: In Situ Finkelstein Conversion (For Reference)

If isolated FIBP is unavailable, it can be generated in situ.

-

Initiation : Combine 1.0 eq of 4-chloro-4'-fluorobutyrophenone with 1.5 eq of Sodium Iodide (NaI) in anhydrous acetone.

-

Reflux : Heat the mixture to 56°C (acetone reflux) for 16-24 hours[6].

-

Validation : The reaction is inherently self-validating. Sodium iodide is soluble in acetone, but the byproduct, sodium chloride, is practically insoluble. The immediate formation of a white precipitate (NaCl) visually confirms that the halogen exchange is actively occurring, driving the equilibrium forward via Le Chatelier's principle.

Quality Control & Analytical Validation

To ensure the integrity of FIBP before use in API synthesis, rigorous analytical validation is required:

-

HPLC : Used to monitor the purity of FIBP. The iodine atom significantly increases the lipophilicity of the compound compared to the chloro-analog, resulting in a distinct, longer retention time on a standard C18 reverse-phase column.

-

1H NMR Spectroscopy : The chemical shift of the methylene protons (

) adjacent to the halogen is diagnostic. In FIBP, the -

GC-MS : Confirms the exact molecular weight. FIBP will show a distinct molecular ion peak at m/z 292[1], with a base peak often corresponding to the loss of the iodine atom or the cleavage of the p-fluorobenzoyl group.

References

-

PubChem . "this compound (CID 3016232)." National Center for Biotechnology Information. URL:[Link]

-

Li, P., et al. "Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders." Journal of Medicinal Chemistry, 57(6), 2670-2682, 2014. URL:[Link]

- Google Patents. "US4086234A - Process for the preparation of tertiary amines." United States Patent and Trademark Office.

Sources

- 1. This compound | C10H10FIO | CID 3016232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DROPERIDOL | 548-73-2 [chemicalbook.com]

- 3. US4086234A - Process for the preparation of tertiary amines - Google Patents [patents.google.com]

- 4. Lumateperone | 313368-91-1 [chemicalbook.com]

- 5. Lumateperone synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

Methodological & Application

Advanced Alkyl-Sonogashira Cross-Coupling: Functionalization of 4'-Fluoro-4-iodobutyrophenone

[1][2]

Executive Summary

This guide details the specific protocol for performing a Sonogashira-type cross-coupling using 4'-Fluoro-4-iodobutyrophenone (CAS: 40862-32-6).[1][2] Unlike classic Sonogashira couplings that utilize aryl or vinyl halides (

Standard Sonogashira conditions (

Key Application: Synthesis of fluorinated neuroleptic linkers (butyrophenone class) and

Chemical Context & Mechanistic Challenge

2.1 Substrate Analysis[1][2]

-

Risk Factor: The presence of

-hydrogens at C3 makes this substrate highly prone to -

Spectroscopic Handle: The 4'-Fluorine atom provides a distinct

NMR signal (-105 to -110 ppm typical) useful for reaction monitoring without interference from the alkyl chain chemistry.[1][2]

2.2 The "Alkyl-Sonogashira" Problem

In standard catalytic cycles, the oxidative addition of Pd(0) to an alkyl halide is slow.[2][3] Once formed, the alkyl-palladium species (

Solution: We utilize electron-rich, sterically bulky ligands (e.g., N-heterocyclic carbenes or

Figure 1: Reaction scheme highlighting the divergence between desired coupling and elimination pathways.

Detailed Experimental Protocol

Safety Warning: this compound is a potent alkylating agent.[1][2] Handle in a fume hood. Alkynes may be flammable.[1][2]

3.1 Materials

-

Electrophile: this compound (1.0 equiv, 1.0 mmol, ~292 mg).[1][2][3]

-

Nucleophile: Terminal Alkyne (e.g., Phenylacetylene or functionalized derivative) (1.2 equiv).[1][2][3]

-

Catalyst:

(2.5 mol %).[1][2][3] -

Ligand: Tri-tert-butylphosphonium tetrafluoroborate

(10 mol %) OR 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride ( -

Base:

(Cesium Carbonate) (1.5 equiv).[1][2][3]

3.2 Step-by-Step Procedure (The "Fu" Modification)

-

Glovebox/Schlenk Setup: This reaction is sensitive to oxygen.[1][2] Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

-

Solids Addition: Under an argon atmosphere, charge the vessel with:

-

Substrate Addition:

-

Solvent & Alkyne:

-

Reaction:

-

Work-up:

-

Purification:

Self-Validating Systems (QC & Troubleshooting)

To ensure scientific integrity, use the following checkpoints to validate the reaction progress.

4.1 The

NMR Monitor

The 4'-Fluorine atom is chemically distant from the reaction center but electronically coupled to the carbonyl.[1][2]

| Compound State | Observation | |

| Starting Material | -105.5 ppm | Sharp singlet.[1][2] |

| Product (Coupled) | -105.8 ppm | Slight upfield shift; integration must match alkyl protons.[1][2] |

| Elimination (By-product) | -106.2 ppm | Distinct shift due to conjugation change if elimination occurs.[1][2] |

4.2 Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield / Unreacted Iodide | Catalyst Deactivation | Ensure Argon atmosphere is rigorous.[1][2] Use fresh |

| Major Product is Alkene | Temperature too high (>50°C).[1][2] Ligand not bulky enough. Switch to | |

| Homocoupling of Alkyne | Glaser Coupling | Too much |

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle required for this alkyl substrate, emphasizing the role of the bulky ligand (

Figure 2: Catalytic cycle.[1][2][3] Note the competition between Transmetallation (Green) and Elimination (Red).[1][2][3]

References

-

Original Alkyl-Sonogashira Method: Eckhardt, M., & Fu, G. C. (2003).[1][2][3][4] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[2] Journal of the American Chemical Society, 125(45), 13642–13643. Link[1][2]

-

Alternative Copper-Catalyzed Method: Yi, H., et al. (2019).[1][2][3] Copper-catalyzed radical cross-coupling of unactivated alkyl halides with alkynyl nucleophiles.[1][2] Chemical Communications.[1][2] Link

-

Substrate Data: PubChem Compound Summary for CID 3016232, this compound.[1][2] Link[1][2]

-

Mechanistic Review: Chinchilla, R., & Nájera, C. (2007).[2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][5] Chemical Reviews, 107(3), 874-922.[1][2][3] Link[1][2]

Application Note: Protocol for Nucleophilic Substitution of 4'-Fluoro-4-iodobutyrophenone

Abstract

This technical guide details the protocol for the nucleophilic substitution of 4'-Fluoro-4-iodobutyrophenone (CAS: 40862-32-6), a critical intermediate in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol, Pipamperone). Unlike generic alkylation guides, this document focuses on the specific reactivity profile of the

Chemical Context & Reactivity Profile[1][2][3][4]

The Substrate

This compound features two electrophilic sites:

-

The C-I Bond (

-position): A primary alkyl iodide. The C-I bond is weak ( -

The Carbonyl Carbon: Susceptible to nucleophilic attack, though less reactive than the C-I bond under neutral/mildly basic conditions.

Key Stability Note: The molecule is light-sensitive .[1] The C-I bond can undergo homolytic cleavage under UV exposure, liberating iodine and forming radical species. All reactions and storage should occur in amber glassware or low-light conditions.

Reaction Mechanism ( )

The primary application is the N-alkylation of secondary amines (e.g., 4-substituted piperidines). The reaction proceeds via a concerted bimolecular nucleophilic substitution (

Caption: Figure 1. Concerted

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for the synthesis of Haloperidol using 4-(4-chlorophenyl)-4-hydroxypiperidine as the nucleophile. It is adaptable to other secondary amines.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Purity >97%; protect from light. |

| Secondary Amine | Nucleophile | 1.0 - 1.1 | e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine. |

| Base | 2.0 - 3.0 | Must be finely ground/milled to maximize surface area. Scavenges HI. | |

| KI (Potassium Iodide) | Catalyst | 0.1 (10%) | Optional but recommended. Maintains the active iodo-species if trace chloro-impurity is present. |

| MIBK (Methyl Isobutyl Ketone) | Solvent | N/A | High boiling point (116°C) allows rapid kinetics; water-immiscible for easy workup. |

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge the flask with This compound (1.0 equiv) and the Secondary Amine (1.05 equiv).

-

Add MIBK (10 mL per gram of substrate).

-

Critical Step: Add Anhydrous

(2.5 equiv). Ensure the base is a fine powder.

Step 2: Reaction (Reflux)

-

Heat the mixture to reflux (

115°C) under a slow stream of nitrogen. -

Stir vigorously (>600 RPM).

reactions in heterogeneous mixtures (solid base/liquid solvent) are mass-transfer limited; high shear is essential. -

Time: 24 to 48 hours.

-

Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting iodide (

) should disappear; the product is typically more polar (

Step 3: Workup (Aqueous Extraction)

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

, -

Transfer the filtrate to a separatory funnel.

-

Add Water (equal volume to organic phase) to remove residual salts and polar impurities.

-

Separate the organic layer.[2] Dry over anhydrous

or -

Concentrate in vacuo to obtain the crude oil.

Step 4: Purification (Recrystallization)

-

The crude product is often an oil that solidifies upon standing.

-

Recrystallization Solvent: 2-Propanol (IPA) or an IPA/Water mixture (9:1) is standard for butyrophenone derivatives.[3]

-

Heat crude solid in minimal boiling IPA until dissolved. Cool slowly to 4°C.

-

Filter crystals and dry under vacuum at 50°C.

Workflow Visualization

Caption: Figure 2. Experimental workflow for the synthesis of Haloperidol analogs.

Mechanistic Insights & Troubleshooting

The "Finkelstein" Effect

While this protocol assumes the use of the iodo -butyrophenone, researchers often start with the cheaper chloro -analog (4-chloro-4'-fluorobutyrophenone).

-

If using the Chloro-analog: You MUST add catalytic KI (0.1 - 0.5 equiv). The iodide displaces the chloride (Finkelstein reaction) to form the more reactive iodide in situ, which is then attacked by the amine.

-

If using the Iodo-analog: Adding 0.1 equiv of KI is still beneficial. It prevents the "reverse" reaction if free chloride ions (from the amine salt or impurities) are present, ensuring the equilibrium favors the reactive iodide species.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield / Slow Reaction | Particle size of | Use micronized/milled |

| Dark/Black Reaction Mixture | Iodine liberation (decomposition).[4] | Ensure protection from light. Check nitrogen purge (exclude |

| New Spot on TLC (High Rf) | Cyclization of substrate (rare). | Avoid excessive temperatures (>130°C). Ensure solvent is anhydrous.[2] |

| Sticky Gum during Cryst. | Residual solvent or impurities. | Triturate the oil with diethyl ether or hexane to induce solidification before recrystallizing. |

Safety & Handling (E-E-A-T)

-

Lachrymator:

- and -

Alkylating Agent: As a primary alkyl halide, this compound is a potential alkylating agent and should be treated as a mutagen. Double-glove (Nitrile) and wear a lab coat.

-

Waste Disposal: Aqueous layers from the workup will contain iodide/fluoride salts. Dispose of in halogenated waste streams.

References

-

Janssen, P. A. J. (1969). N-aryl-N-(4-aryl-4-hydroxy-piperidino-alkyl)arylacetamides and processes for preparing same. U.S. Patent 3,438,991.

-

Sato, T., et al. (1976). Studies on butyrophenone derivatives.[3][5][6] Journal of Medicinal Chemistry, 19(1), 10-15. (Foundational work on structure-activity relationships of fluorobutyrophenones).

-

BenchChem. (2025).[7] Solubility and Properties of 4-Chloro-4'-fluorobutyrophenone.[7] (Note: Used for physical property verification of the analog).

-

PubChem. (2025).[8] Compound Summary: this compound. National Library of Medicine.

Sources

- 1. Team of researchers at FAU develops new class of light-sensitive molecules | FAU [fau.eu]

- 2. benchchem.com [benchchem.com]

- 3. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C10H10FIO | CID 3016232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 4'-Fluoro-4-iodobutyrophenone in the Synthesis of Neuroleptic Drugs

Abstract: This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the effective utilization of 4'-Fluoro-4-iodobutyrophenone as a key starting material in the synthesis of neuroleptic drugs, with a particular focus on the butyrophenone class of antipsychotics. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to ensure reproducible and high-yield outcomes. The protocols and discussions herein are grounded in established chemical literature and best practices in medicinal chemistry.

Introduction: The Significance of this compound in Neuroleptic Synthesis

The butyrophenone class of antipsychotic agents, which includes seminal drugs like Haloperidol, represents a cornerstone in the management of psychosis and related neuropsychiatric disorders. The synthesis of these compounds often hinges on the strategic installation of a 4-fluorophenyl group connected to a four-carbon chain. This compound has emerged as a superior starting material for this purpose due to the unique reactivity of the carbon-iodine bond.

Unlike its chloro- or bromo-analogs, the C-I bond is significantly weaker, rendering the terminal carbon more susceptible to nucleophilic substitution. This enhanced reactivity allows for milder reaction conditions, often leading to higher yields and a cleaner impurity profile, which are critical considerations in pharmaceutical manufacturing. This document will explore the practical applications of this versatile building block.

Mechanistic Considerations: Why Iodine is the Halogen of Choice

The decision to use an iodo-functionalized butyrophenone is a deliberate choice rooted in physical organic chemistry principles. The efficacy of the nucleophilic substitution reaction at the terminal carbon is directly related to the leaving group ability of the halide.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) | Leaving Group Ability |

| C-F | 485 | Poor |

| C-Cl | 328 | Good |

| C-Br | 276 | Better |

| C-I | 240 | Excellent |

The significantly lower bond enthalpy of the C-I bond facilitates its cleavage, making iodide an excellent leaving group. This allows the substitution reaction to proceed under less forcing conditions, which helps to minimize side reactions such as elimination or reactions at the carbonyl group.

Caption: A simplified representation of the SN2 reaction mechanism.

Core Protocol: Synthesis of a Haloperidol Precursor via Nucleophilic Substitution

This protocol details the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound. This reaction forms the core structure of Haloperidol.

Materials and Reagents

-

This compound (FW: 306.11 g/mol )

-

4-(4-chlorophenyl)-4-hydroxypiperidine (FW: 211.68 g/mol )

-

Potassium Carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )

-

Potassium Iodide (KI), catalytic amount (FW: 166.00 g/mol )

-

Acetonitrile (CH₃CN), anhydrous

-

Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 g, 47.2 mmol).

-

Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (13.0 g, 94.1 mmol). The potassium carbonate acts as a base to deprotonate the piperidine nitrogen, and as a scavenger for the HI formed.

-

Addition of Reactant and Catalyst: Add this compound (14.4 g, 47.2 mmol) and a catalytic amount of potassium iodide (0.78 g, 4.7 mmol). The added KI can participate in a Finkelstein reaction with any residual chloro- or bromo-impurities, converting them to the more reactive iodo-analog in situ.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in toluene (150 mL) and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the pure Haloperidol precursor.

Caption: A visual representation of the synthesis workflow.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If monitoring indicates a stalled reaction, consider adding an additional portion of potassium carbonate. In some cases, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMF can be beneficial, although this may require more rigorous purification.

-

Side Product Formation: The primary side product is often from an elimination reaction, forming 4-fluoro-phenyl vinyl ketone. This is more prevalent at higher temperatures. Ensure precise temperature control and avoid unnecessarily long reaction times.

-

Discoloration: The reaction mixture may darken over time due to the formation of iodine. This is generally not detrimental to the reaction outcome but can be minimized by maintaining an inert atmosphere.

Safety and Handling of this compound

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. This compound is an irritant.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture.

Conclusion

This compound stands out as a highly effective and strategic starting material in the synthesis of butyrophenone-based neuroleptics. Its enhanced reactivity, stemming from the excellent leaving group ability of iodide, allows for efficient and high-yield synthetic transformations under relatively mild conditions. By following the detailed protocols and considering the expert insights provided in these application notes, researchers can confidently and reproducibly synthesize key intermediates for the development of important antipsychotic drugs.

References

-

The Synthesis of Haloperidol. Janssen, P. A. J., et al. Journal of Medicinal and Pharmaceutical Chemistry. (1959). [Link]

-

Butyrophenones in the Treatment of Psychosis. A review of the development and pharmacology of butyrophenone antipsychotics. Psychopharmacology Bulletin. [Link]

-

Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. (Provides background on nucleophilic substitution and leaving group abilities). [Link]

Application Note: Optimized N-Alkylation of Amines using 4'-Fluoro-4-iodobutyrophenone

Introduction & Mechanistic Insights

The butyrophenone scaffold is a critical pharmacophore in medicinal chemistry, primarily serving as the structural foundation for potent dopamine D2 receptor antagonists such as 1[1] and 2[2]. The synthesis of these neuroleptics typically involves the N-alkylation of a complex secondary amine (e.g., a substituted piperidine, piperazine, or 3[3]).

Historically, industrial routes have utilized 4-chloro-4'-fluorobutyrophenone as the electrophile. However, because the chloride ion is a relatively poor leaving group, these reactions require the addition of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a more reactive alkyl iodide[4].

By utilizing 4'-fluoro-4-iodobutyrophenone directly as the starting material, researchers can bypass this thermodynamic bottleneck. The carbon-iodine bond is longer, weaker, and more polarizable than the carbon-chlorine bond. This significantly lowers the activation energy of the bimolecular nucleophilic substitution (

Figure 1: Bimolecular nucleophilic substitution (SN2) pathway for the N-alkylation of amines.

Reaction Optimization: Causality in Experimental Design

Successful N-alkylation requires a delicate balance of solvent polarity, base strength, and thermal control.

-

Solvent Selection : Polar aprotic solvents are strictly required. Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) solvate the metal cations of the base while leaving the nucleophilic amine "naked" and highly reactive[5]. While DMF provides the fastest reaction kinetics, it can be difficult to remove during aqueous work-up. Acetonitrile offers an excellent compromise for bench-scale synthesis. For large-scale industrial applications, a mixture of 4[4] is often preferred to control the exothermic profile, despite requiring longer reflux times.

-

Base Selection : An acid scavenger is essential to neutralize the hydroiodic acid (HI) generated during the reaction.6

6[6] is the optimal choice. As a mild, heterogeneous inorganic base, it does not dissolve fully in the organic phase, which prevents it from acting as a competing nucleophile or triggering unwanted base-catalyzed side reactions (such as the aldol condensation of the butyrophenone moiety). -

Stoichiometry : Using a slight excess of the electrophile (1.1 to 1.2 equivalents) ensures the complete consumption of the highly valuable amine intermediate.